

Stability of Aprepitant in different solvent and storage conditions

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Compound of Interest

Compound Name: Aprepitant

Cat. No.: B1667566

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Aprepitant Stability: A Technical Support Resource for Researchers

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of **aprepitant** in various solvents and under different storage conditions. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving **aprepitant** and what are its solubility limits?

Aprepitant is a lipophilic compound with poor aqueous solubility (3-7 µg/mL at pH 2-10).^{[1][2]} For research purposes, organic solvents are recommended for preparing stock solutions.

Solubility in Organic Solvents

Solvent	Solubility
Dimethylformamide (DMF)	~25 mg/mL ^{[3][4]}
Dimethyl sulfoxide (DMSO)	~16 mg/mL ^{[3][4]}
Ethanol	~3 mg/mL ^{[3][4]}

A stock solution can be made by dissolving **aprepitant** in these organic solvents.[3] For aqueous buffers, it is recommended to first dissolve **aprepitant** in DMF and then dilute with the aqueous buffer of choice.[3][4] Using this method, a solubility of approximately 0.33 mg/mL can be achieved in a 1:2 solution of DMF:PBS (pH 7.2).[3][4] It is not recommended to store aqueous solutions for more than one day.[3][4]

Q2: What are the recommended storage conditions for **aprepitant** as a solid and in solution?

Solid Form: As a crystalline solid, **aprepitant** is stable for at least two to four years when stored at -20°C.[3][4]

In Organic Solvents: Stock solutions in organic solvents like DMSO, ethanol, and DMF should be purged with an inert gas.[3][4] For long-term storage, it is advisable to store these solutions at -20°C.

Aqueous Solutions: Aqueous solutions of **aprepitant** are not recommended for storage for more than one day.[4]

Q3: How stable is **aprepitant** in an extemporaneously prepared oral suspension?

An extemporaneous oral suspension of **aprepitant** (20 mg/mL) prepared from commercially available capsules in a suspending vehicle like Ora-Blend® has been shown to be physically and chemically stable.

Stability of **Aprepitant** Oral Suspension[5][6]

Storage Temperature	Container Type	Stability Duration	% of Initial Concentration Retained
4°C (Refrigerated)	Amber Glass or PET	At least 90 days	> 94.0%
23°C (Room Temp)	Amber Glass or PET	66 to 85 days (until 10% loss)	> 94.0% within this period

Q4: What is the stability of **aprepitant** injectable emulsion when diluted for infusion?

Aprepitant injectable emulsion is stable when diluted in common infusion fluids and stored in different types of infusion bags.

Stability of Diluted **Aprepitant** Injectable Emulsion[7][8][9][10]

Diluent	Infusion Bag Type	Storage Condition	Stability Duration
0.9% Sodium Chloride	PVC or non-PVC	Room Temperature (20-25°C)	At least 6 hours
0.9% Sodium Chloride	PVC or non-PVC	Refrigerated (2-8°C)	Up to 72 hours
5% Dextrose in Water	PVC or non-PVC	Room Temperature (20-25°C)	Up to 12 hours
5% Dextrose in Water	PVC or non-PVC	Refrigerated (2-8°C)	Up to 72 hours

The physicochemical properties, including appearance, pH, and particle size, remain stable under these conditions.[8]

Troubleshooting Guide

Issue: Precipitation of **aprepitant** is observed when preparing an aqueous solution.

Cause: **Aprepitant** has very low aqueous solubility.[1][11] Direct dissolution in aqueous buffers will likely result in precipitation.

Solution:

- First, dissolve the **aprepitant** in an appropriate organic solvent such as DMF or DMSO to create a concentrated stock solution.[3][4]
- Slowly add the desired volume of the stock solution to the aqueous buffer with constant stirring.
- Be mindful of the final concentration to not exceed the solubility limit in the mixed solvent system. A 1:2 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.33 mg/mL.[3][4]

Issue: Inconsistent results in cell-based assays using **aprepitant**.

Cause: This could be due to the degradation of **aprepitant** in the aqueous cell culture medium over the course of the experiment.

Solution:

- Prepare fresh dilutions of **aprepitant** from a frozen organic stock solution for each experiment.
- Aqueous solutions of **aprepitant** are not recommended to be stored for more than one day. [\[4\]](#)
- Consider the final solvent concentration in your assay and include appropriate vehicle controls.

Issue: Degradation of **aprepitant** is suspected during an analytical experiment.

Cause: **Aprepitant** is susceptible to degradation under certain conditions, such as acidic and alkaline environments. [\[12\]](#)

Solution:

- Ensure that the pH of your solutions is within a stable range for **aprepitant**.
- Forced degradation studies have shown that **aprepitant** degrades in the presence of 0.1N HCl and 0.1N NaOH. [\[12\]](#) It is also completely degraded by hydrogen peroxide. [\[12\]](#)
- Use a stability-indicating analytical method, such as a validated RP-HPLC method, that can separate the parent drug from its degradation products. [\[12\]](#)[\[13\]](#)

Experimental Protocols

Protocol 1: Preparation of an Extemporaneous **Aprepitant** Oral Suspension (20 mg/mL)

This protocol is adapted from a published study on the stability of an extemporaneously prepared **aprepitant** oral suspension. [\[5\]](#)

Materials:

- **Aprepitant** capsules (e.g., 125 mg)
- Ora-Blend® suspending vehicle
- Mortar and pestle
- Graduated cylinders
- Amber glass or PET bottles for storage

Procedure:

- The contents of the required number of **aprepitant** capsules are emptied into a mortar.
- A small amount of Ora-Blend® is added to the powder to form a smooth paste.
- The paste is triturated well.
- Additional Ora-Blend® is gradually added with continuous mixing to achieve the final desired volume and a concentration of 20 mg/mL.
- The final suspension is transferred to amber glass or PET bottles for storage.

Protocol 2: Stability Testing of Aprepitant using a Stability-Indicating RP-HPLC Method

This is a general protocol based on methodologies described for stability-indicating assays of **aprepitant**.[\[12\]](#)[\[13\]](#)

Objective: To determine the concentration of **aprepitant** and detect the presence of any degradation products over time.

Materials and Equipment:

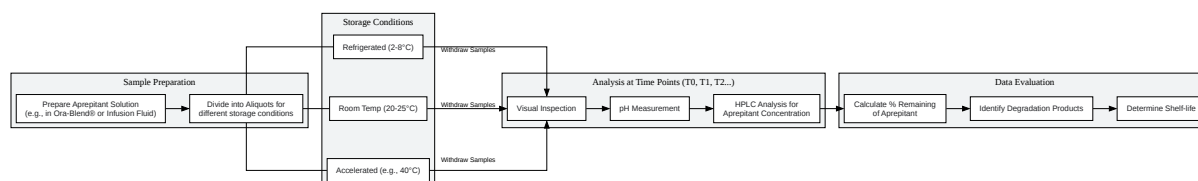
- RP-HPLC system with a UV detector
- C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

- Mobile phase: A mixture of methanol and water (e.g., 90:10 v/v)
- **Aprepitant** standard and samples to be tested
- Appropriate solvents for sample preparation

Procedure:

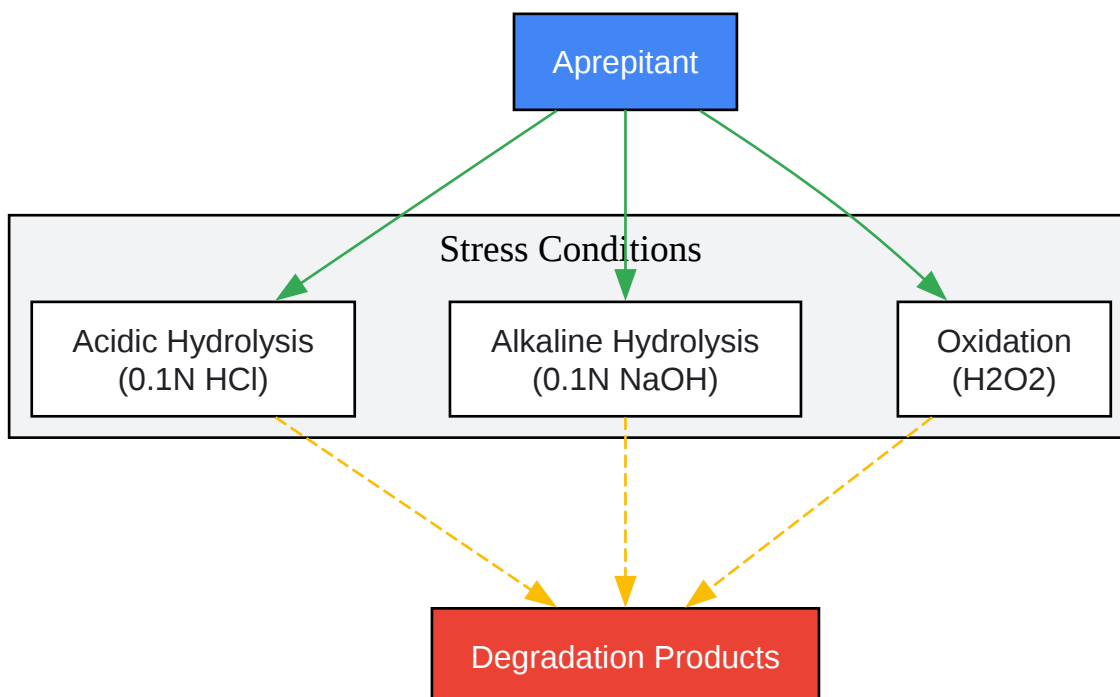
- Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is stability-indicating. This involves forced degradation studies where **aprepitant** is exposed to acidic, alkaline, oxidative, thermal, and photolytic stress. The method must be able to resolve the **aprepitant** peak from all degradation product peaks.
- Sample Preparation: Prepare the **aprepitant** solutions to be tested at a known concentration in the appropriate solvent or medium.
- Chromatographic Conditions:
 - Set the flow rate (e.g., 1 mL/min).
 - Set the UV detection wavelength (e.g., 220 nm).
 - Maintain the column at ambient temperature.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Interpretation:
 - The retention time for **aprepitant** is determined from the standard.
 - The peak area of **aprepitant** in the samples is used to calculate its concentration over time.
 - The appearance of new peaks indicates the formation of degradation products.

Visualizations



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Caption: Workflow for a typical **aprepitant** stability study.



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Caption: Forced degradation pathways of **aprepitant**.

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